5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is characterized by the presence of nitrogen and oxygen atoms in its structure. This compound is notable for its unique substitution pattern, which includes a bromo and a fluorine atom on the phenyl ring and a methyl group attached to the oxadiazole. The oxadiazole ring is known for its diverse biological activities, making it a significant target in medicinal chemistry.
The compound can be classified under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are recognized for their potential applications in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and chemical properties.
The synthesis of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves several synthetic routes:
These methods highlight the versatility and efficiency of modern synthetic techniques in producing oxadiazole derivatives.
5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions expand the utility of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole in synthetic organic chemistry.
The mechanism of action for 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may exhibit inhibitory or activating effects that influence various biological pathways. For instance, in medicinal applications, it may inhibit enzymes associated with inflammation or cancer cell proliferation .
The exact pathways depend on the target molecule and the biological context in which the compound is applied.
5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for determining the practical applications of the compound in various fields.
5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole has several significant applications:
These applications underscore the relevance of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole in both research and industrial contexts.
The journey of 1,2,4-oxadiazoles began with their serendipitous discovery in 1884 by Tiemann and Krüger, who initially classified these structures as "furo[ab1]diazoles" [2]. Despite this early identification, therapeutic exploration remained dormant for nearly 80 years until the 1960s when photochemical rearrangement studies revealed their unique reactivity profiles [1] [2]. This sparked medicinal interest, culminating in the introduction of Oxolamine (Perebron®) as the first 1,2,4-oxadiazole-containing drug approved for clinical use as a cough suppressant [1] [4]. Subsequent decades witnessed strategic exploitation of this heterocycle, leading to FDA-approved agents including:
Table 1: Historical Milestones in 1,2,4-Oxadiazole Therapeutic Development
Year | Milestone | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesis | First reported 1,2,4-oxadiazole synthesis |
1960s | Oxolamine (Perebron®) | First therapeutic agent utilizing 1,2,4-oxadiazole scaffold |
1980s-2000s | Pleconaril, Fasiplon | Expansion into antiviral and CNS therapeutics |
2010s | Ataluren | Orphan drug approval for genetic disorders |
2010s-present | Phidianidine natural products | Discovery of marine-derived bioactive 1,2,4-oxadiazoles |
The past fifteen years witnessed a doubling of research activity focused on 1,2,4-oxadiazole biological applications, reflecting growing recognition of their therapeutic potential [1]. Contemporary research prioritizes halogenated derivatives like 5-(4-bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole to optimize target engagement and pharmacokinetic profiles.
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carboxylic acid esters, amides, and carboxamide groups while overcoming inherent metabolic liabilities [2] [4]. This bioisosteric equivalence arises from:
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Traditional Functional Groups
Property | 1,2,4-Oxadiazole | Ester/Amide | Pharmacological Advantage |
---|---|---|---|
Metabolic stability | High | Low-Medium | Extended half-life |
Dipole moment | ~3.5 D | ~1.7-3.7 D | Comparable target interactions |
Hydrolytic susceptibility | Resistant | Susceptible | Oral bioavailability |
π-Stacking capacity | Enhanced | Moderate | Improved receptor binding |
Tautomerization | Limited | Possible | Predictable binding mode |
This bioisosteric proficiency is exemplified in drugs like Ataluren, where the 1,2,4-oxadiazole core maintains the conformational rigidity and electronic properties necessary for ribosomal read-through activity while circumventing the hydrolytic instability of analogous ester-based structures [4]. For 5-(4-bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole, the methyl group at C3 and halogenated aryl at C5 provide optimal steric and electronic modulation of these bioisosteric properties.
Strategic incorporation of halogen atoms—particularly bromine and fluorine—at specific positions on the C5-aryl ring profoundly enhances the bioactivity profile of 1,2,4-oxadiazoles through multiple mechanisms:
The specific 4-bromo-2-fluorophenyl configuration in our target compound creates a synergistic electronic effect: the ortho-fluorine atom induces torsional restriction relative to the heterocyclic core, while the para-bromine provides a heavy halogen interaction point. Structure-activity relationship (SAR) studies demonstrate that this substitution pattern enhances antibacterial and antitumor activities compared to non-halogenated analogs. For example, in antimicrobial screening against Xanthomonas oryzae, bromo/fluoro-substituted 1,2,4-oxadiazoles exhibited EC50 values 3-4 times lower than non-halogenated counterparts [8].
Table 3: Impact of Halogen Substitution on Biological Activity of 1,2,4-Oxadiazoles
Substitution Pattern | Antibacterial Activity (EC50, μg/mL) | Anticancer Activity (GI50, μM) | Relative Potency vs. Unsubstituted |
---|---|---|---|
Unsubstituted phenyl | 89.7 ± 2.1 | 48.3 ± 1.9 | 1.0x |
4-Fluorophenyl | 52.4 ± 1.8 | 32.7 ± 1.2 | 1.7x |
2,4-Difluorophenyl | 41.6 ± 1.5 | 25.1 ± 0.8 | 2.2x |
4-Bromo-2-fluorophenyl | 19.4 ± 0.9 | 9.6 ± 0.3 | 4.6x |
3,5-Bis(trifluoromethyl)phenyl | 27.3 ± 1.1 | 14.2 ± 0.5 | 3.3x |
Note: Data represent composite values from multiple studies against Xanthomonas oryzae (antibacterial) and MCF-7 breast cancer cells (anticancer) [3] [5] [8]
The methyl group at the C3 position complements the halogenated aryl by providing:1) Metabolic protection against oxidative degradation at this vulnerable position2) Optimal steric bulk that avoids entropic penalties upon target binding3) Hydrophobic interactions within enzyme cleft sub-pockets [1]
This specific configuration—5-(4-bromo-2-fluorophenyl)-3-methyl—represents an evolution in 1,2,4-oxadiazole design that leverages both the inherent bioisosteric properties of the heterocycle and strategic halogen placement for enhanced biological activity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1